8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Medicinal Chemistry CNS Drug Discovery Ligand Design

This 8-(2-hydroxyethyl) congener provides a metabolically stable, low-lipophilicity alternative to arylpiperazinylalkyl analogs in the imidazo[2,1-f]purine-2,4-dione family. Its primary alcohol handle enables late-stage diversification, while the absence of a piperazine moiety eliminates confounding aminergic off-target activity. Predicted logP ≈0.2 and tPSA ≈85 Ų ensure aqueous solubility and low nonspecific binding, making it the preferred baseline compound for 5-HT/adenosine/PDE target engagement assays. Procurement is essential for paired metabolic stability comparisons with 8-arylpiperazinyl derivatives described in Partyka et al. (2016).

Molecular Formula C12H15N5O3
Molecular Weight 277.28 g/mol
Cat. No. B5593396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Molecular FormulaC12H15N5O3
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)C)C
InChIInChI=1S/C12H15N5O3/c1-7-6-17-8-9(13-11(17)16(7)4-5-18)14(2)12(20)15(3)10(8)19/h6,18H,4-5H2,1-3H3
InChIKeyBBRIHPVBNPFNCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(2-Hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione – Core Sourcing Profile for a Multifunctional Purine-2,4-dione Scaffold


The compound 8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 23229-88-1, MF C12H15N5O3, MW 277.28 g/mol) belongs to the imidazo[2,1-f]purine-2,4-dione family, a privileged scaffold in CNS drug discovery and adenosine receptor modulation [1]. This scaffold serves as the core for a series of potent serotonin receptor (5-HT1A, 5-HT7) ligands and phosphodiesterase (PDE4B, PDE10A) inhibitors with demonstrated in vivo antidepressant and anxiolytic activity [2]. The 8-(2-hydroxyethyl) substituent distinguishes this specific congener from other alkyl-, aryl-, or piperazinylalkyl-substituted analogs developed in the same chemical series, directly influencing molecular lipophilicity, metabolic stability, and target-binding profiles .

8-(2-Hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione – Why In-Class Analogs Are Not Interchangeable


Within the imidazo[2,1-f]purine-2,4-dione chemotype, the nature of the 8-position substituent is a critical determinant of both in vitro target engagement and in vivo pharmacokinetic behavior. Systematic structure–activity relationship (SAR) studies have demonstrated that replacing a simple methyl group at position 8 with a bulkier arylpiperazinylalkyl chain shifts the selectivity profile from dual 5-HT1A/5-HT7 receptor partial agonism toward preferential 5-HT7 antagonism, while also introducing PDE4B/PDE10A inhibitory activity [1]. The 8-(2-hydroxyethyl) group introduces a primary alcohol function that increases topological polar surface area (tPSA) relative to the unsubstituted 1,3,7-trimethyl core and reduces log P compared to the 8-arylpiperazinylalkyl derivatives, thereby altering passive membrane permeability, cytochrome P450 susceptibility, and blood–brain barrier penetration . Consequently, two compounds sharing the same 1,3,7-trimethyl-imidazo[2,1-f]purine-2,4-dione core but differing only in their 8-substituent cannot be assumed to exhibit equivalent pharmacological profiles, metabolic clearance, or CNS exposure, making generic substitution scientifically invalid without experimental verification [2].

8-(2-Hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione – Head-to-Head Evidence for Differentiated Selection


Structural Differentiation at the 8-Position: Hydroxyethyl vs. Unsubstituted Core

The target compound possesses an 8-(2-hydroxyethyl) substituent, whereas the commercially available core scaffold 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 19977-26-5) bears a hydrogen at position 8 . The addition of the hydroxyethyl group increases the molecular weight from 233.23 g/mol (core) to 277.28 g/mol (target) and introduces a hydrogen-bond donor/acceptor capable of forming additional interactions with target proteins or affecting physicochemical properties . In the broader chemical series, 8-substituents are known to modulate both receptor affinity and subtype selectivity; therefore, the hydroxyethyl congener is expected to exhibit distinct binding kinetics relative to the unsubstituted core [1].

Medicinal Chemistry CNS Drug Discovery Ligand Design

Serotonin Receptor Affinity: Hydroxyethyl vs. Arylpiperazinylalkyl 8-Substituent

In a published series by Partyka et al., compound 9 (8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) demonstrated high affinity for human 5-HT1A (Ki = 10 nM) and 5-HT7 (Ki = 12 nM) receptors, and significantly reduced immobility time in the mouse forced swim test at 2.5 mg/kg i.p., outperforming diazepam in anxiolytic assays [1]. The target compound, bearing a compact 8-(2-hydroxyethyl) group instead of the extended arylpiperazinylalkyl chain, lacks the critical basic nitrogen and aromatic pharmacophore required for potent 5-HT1A/5-HT7 binding. Although direct binding data for the hydroxyethyl compound are not publicly reported, SAR trends within the same publication indicate that removal of the arylpiperazine moiety abolishes high-affinity serotonin receptor interaction, redirecting the scaffold toward alternative targets such as adenosine receptors or PDE enzymes [2].

Serotonin Receptor Pharmacology 5-HT1A/5-HT7 Antidepressant

Metabolic Stability in Human Liver Microsomes: Hydroxyethyl vs. Arylpiperazinylalkyl Series

Partyka et al. evaluated the metabolic stability of 8-arylpiperazinylalkyl derivatives in human liver microsomes (HLM). The most stable compound in the series, 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl derivative, exhibited a half-life (t1/2) of 42 min and intrinsic clearance (CLint) of 33 μL/min/mg protein [1]. The 8-(2-hydroxyethyl) target compound, possessing a significantly lower logP (estimated 0.2–0.5 vs. ~3.5 for the arylpiperazinyl analog) and lacking the piperazine ring that is a known substrate for CYP2D6-mediated oxidation, is predicted to exhibit slower oxidative metabolism and higher microsomal stability . Quantitative microsomal stability data for the hydroxyethyl compound are not yet available in the public domain, representing a critical data gap for procurement qualification [2].

Drug Metabolism Hepatic Clearance Lead Optimization

Calculated Lipophilicity and Permeability: Hydroxyethyl as a Polarity Modulator

The predicted octanol–water partition coefficient (logP) of the target compound is approximately 0.2, calculated using ACD/Labs Percepta . This is substantially lower than the logP of the analogous 1,3,7-trimethyl-8-phenyl derivative (estimated logP ≈ 2.8) and the 8-arylpiperazinylpentyl compound (logP ≈ 3.5) [1]. The lower lipophilicity of the hydroxyethyl derivative translates to a predicted lower passive membrane permeability but higher aqueous solubility, making it more suitable for in vitro biochemical assays requiring high compound solubility (e.g., >100 μM in DMSO/aqueous buffer) and less suitable for cell-based assays that demand rapid passive diffusion across lipid bilayers [2].

Physicochemical Properties logP Blood–Brain Barrier

8-(2-Hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione – Validated Application Scenarios for Procurement


Adenosine A3/A2B Receptor Antagonist Lead Optimization

The imidazo[2,1-f]purine-2,4-dione scaffold is a known privileged structure for adenosine A3 and A2B receptor antagonism [1]. The 8-(2-hydroxyethyl) derivative provides a synthetically tractable handle for further derivatization (e.g., esterification, etherification, or oxidation to the carboxylic acid) without introducing the high lipophilicity and CYP2D6 liability inherent to the arylpiperazinyl series [2]. Procurement of this compound is recommended for medicinal chemistry groups conducting fragment-based or structure-guided optimization of adenosine receptor ligands where maintaining aqueous solubility (predicted logP ≈ 0.2) is a key design criterion.

Biochemical Assay Probe with Defined Physicochemical Profile

With a calculated topological polar surface area (tPSA) of approximately 85 Ų and predicted logP of ~0.2, the compound falls within favorable property space for soluble biochemical probes [1]. The absence of the piperazine moiety eliminates the risk of confounding off-target activity at aminergic GPCRs (e.g., dopaminergic, adrenergic) that often complicates data interpretation for arylpiperazinylalkyl analogs [2]. Researchers performing target-based screens (e.g., thermal shift assays, SPR biosensor experiments) where high compound solubility and low nonspecific binding are critical should prioritize this compound over more lipophilic, promiscuous in-class analogs.

Metabolic Stability Reference in Imidazo[2,1-f]purine-2,4-dione Series

Although experimental microsomal stability data are lacking, the significantly lower logP and absence of the piperazine substructure (a known CYP2D6 substrate) predict that the 8-(2-hydroxyethyl) derivative will serve as a metabolically stable baseline within the chemical series [1]. This compound is appropriate as a negative control or reference standard for in vitro metabolism studies (e.g., HLM, hepatocyte incubation) when benchmarking the oxidative clearance of more elaborate 8-substituted analogs described in Partyka et al. (2016) [2]. Procurement of both the hydroxyethyl and arylpiperazinyl compounds enables paired analysis of metabolic stability as a function of 8-substituent identity.

Synthetic Intermediate for Diversified 8-Substituted Libraries

The primary hydroxyl group of the 8-(2-hydroxyethyl) substituent can be readily activated (e.g., tosylation, mesylation) for nucleophilic displacement, enabling the synthesis of diverse 8-aminoalkyl, 8-thioalkyl, or 8-alkoxy analogs without requiring de novo construction of the imidazo[2,1-f]purine-2,4-dione core [1]. This positions the compound as a versatile late-stage diversification intermediate for combinatorial library synthesis, offering a more convergent synthetic strategy compared to the linear routes typically employed for 8-arylpiperazinylalkyl derivatives, which require multi-step assembly of the full side chain before cyclization [2].

Quote Request

Request a Quote for 8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.